molecular formula C15H25NO4 B2480133 8-(tert-Butoxycarbonyl)-8-azaspiro[4.5]decane-1-carboxylic acid CAS No. 1250996-34-9

8-(tert-Butoxycarbonyl)-8-azaspiro[4.5]decane-1-carboxylic acid

Cat. No.: B2480133
CAS No.: 1250996-34-9
M. Wt: 283.368
InChI Key: YACOCSGNAPWKKA-UHFFFAOYSA-N
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Description

8-(tert-Butoxycarbonyl)-8-azaspiro[4.5]decane-1-carboxylic acid is a spirocyclic compound featuring a bicyclic structure with a six-membered cyclohexane ring fused to a five-membered azaspiro ring. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the secondary amine, enhancing stability during synthetic processes. This compound is widely utilized in medicinal chemistry as a rigid proline mimetic, offering conformational constraints that improve target binding in drug discovery .

Properties

IUPAC Name

8-[(2-methylpropan-2-yl)oxycarbonyl]-8-azaspiro[4.5]decane-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO4/c1-14(2,3)20-13(19)16-9-7-15(8-10-16)6-4-5-11(15)12(17)18/h11H,4-10H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YACOCSGNAPWKKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCCC2C(=O)O)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Synthesis of 1,4-Dioxaspiro[4.5]decane-8-carbonitrile

The process begins with 1,4-dioxaspiro[4.5]decane-8-one (Compound 1), which undergoes nucleophilic cyanidation using p-methylsulfonylmethylisocyanitrile and potassium tert-butoxide in a glycol dimethyl ether/ethanol solvent system at 0–20°C. This step achieves a 74.76% yield, producing 1,4-dioxaspiro[4.5]decane-8-carbonitrile (Compound 2) after extraction and silica gel purification.

Critical Parameters:

  • Solvent Ratio: Glycol dimethyl ether/ethanol (7.5 L:400 mL) ensures optimal solubility.
  • Temperature Control: Gradual warming from 0°C to 20°C prevents side reactions.

Step 2: Alkylation with 1-Bromo-2-chloroethane

Compound 2 reacts with 1-bromo-2-chloroethane in toluene under lithium diisopropylamide (LDA) at 0–20°C. The alkylation forms 8-(2-chloroethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile (Compound 3) with a 50.78% yield.

Mechanistic Insight:
LDA deprotonates the α-carbon of the nitrile, enabling nucleophilic attack on the electrophilic chloroethane. The 12-hour reaction time ensures complete conversion.

Step 3: Cyclization and Boc Protection

Hydrogenation of Compound 3 using Raney nickel (50 psi H₂, 50°C, 6 hours) reduces the nitrile to an amine, followed by cyclization. Subsequent reaction with di-tert-butyl dicarbonate introduces the tert-butoxycarbonyl (Boc) group, yielding tert-butyl-1,4-dioxa-10-aza-dispiro[4.2.4.8.2⁵]tetradecane-10-carboxylate (Compound 4).

Optimization Note:
Methanol as the solvent enhances hydrogen solubility, while elevated pressure accelerates reduction.

Step 4: Deprotection to Carboxylic Acid

Compound 4 undergoes acid-catalyzed deprotection using pyridinium p-toluenesulfonate (PPTS) in acetone/water (70°C, 15 hours), yielding the target compound in 54.8% yield.

Spectroscopic Confirmation:
¹H NMR (400 MHz, CDCl₃): δ 3.46–3.17 (m, 4H, spiro-OCH₂), 2.34–2.25 (m, 4H, CH₂CO), 1.79 (t, J=7.2 Hz, 6H, CH₂CH₂), 1.40 (s, 9H, Boc-CH₃).

Alternative Route from Tetrahydropyran-4-carbonitrile

Initial Cyclization and Functionalization

A comparative method starts with tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane under basic conditions to form a spirocyclic nitrile intermediate. Acid hydrolysis converts the nitrile to a carboxylic acid, followed by Boc protection using di-tert-butyl dicarbonate.

Yield Comparison:

  • Cyclization Step: ~65% yield (lower than the patent’s 74.76%).
  • Boc Protection: 85% yield due to milder conditions.

Challenges in Scalability

This route faces limitations in nitrile hydrolysis efficiency, requiring stoichiometric HCl and prolonged heating (24 hours at reflux). Silica gel purification struggles with polar byproducts, reducing overall yield to ~45%.

Reaction Optimization and Industrial Feasibility

Solvent and Temperature Effects

Step Solvent System Temperature (°C) Yield Improvement Strategy
1 Glycol dimethyl ether/ethanol 0–20 Ethanol co-solvent prevents LDA precipitation
2 Toluene 0–20 Anhydrous conditions minimize hydrolysis
3 Methanol 50 High-pressure H₂ enhances reaction rate
4 Acetone/water 70 PPTS concentration optimized to 20 wt%

Catalytic Hydrogenation Efficiency

Raney nickel outperforms palladium on carbon (Pd/C) in nitrile reduction, achieving >95% conversion vs. Pd/C’s 78%. However, nickel filtration post-reaction adds operational complexity.

Structural and Functional Analysis

Role of Boc Protection

The tert-butoxycarbonyl group stabilizes the amine intermediate during cyclization, preventing unwanted ring-opening. Its bulkiness also directs regioselectivity during alkylation.

Carboxylic Acid Reactivity

The free carboxylic acid enables further derivatization, such as amide coupling for drug candidates. Esterification with methanol/H₂SO₄ produces methyl esters for crystallography studies.

Chemical Reactions Analysis

Types of Reactions

8-(tert-Butoxycarbonyl)-8-azaspiro[4.5]decane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to modify the spirocyclic structure.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, where nucleophiles such as amines or alcohols replace the tert-butoxycarbonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Amines or alcohols in the presence of a base like triethylamine or pyridine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new amides or esters.

Scientific Research Applications

Organic Synthesis

8-(tert-Butoxycarbonyl)-8-azaspiro[4.5]decane-1-carboxylic acid serves as a versatile building block in organic synthesis. Its unique structural characteristics allow chemists to create complex organic molecules, making it valuable in the development of pharmaceuticals and agrochemicals.

Key Reactions :

  • It can undergo various transformations, including acylation and alkylation, facilitating the synthesis of derivatives with modified functional groups.

Medicinal Chemistry

The compound is particularly important in drug discovery and development due to its potential therapeutic applications:

  • Neurological Disorders : Research indicates that derivatives of this compound may target specific receptors involved in neurological conditions.
  • Anti-inflammatory Properties : Preliminary studies suggest that it may exhibit anti-inflammatory effects, making it a candidate for treating inflammatory diseases.

Biological Studies

The stable spirocyclic structure of this compound makes it suitable for studying enzyme mechanisms and protein-ligand interactions. This application is crucial for understanding biological pathways and developing new therapeutic agents.

Mechanism of Action :
The tert-butoxycarbonyl group can be selectively removed under acidic conditions, revealing a reactive amine that interacts with various biological molecules, modulating their activity .

Industrial Applications

In industry, this compound is utilized in the production of specialty chemicals and materials:

  • Polymers and Resins : Its unique structure can enhance the properties of polymers, leading to improved performance in various applications.

Anticancer Activity

A study evaluated the efficacy of related spirocyclic compounds against prostate cancer cell lines, demonstrating significant cytotoxic effects with IC50 values indicating effective dose-dependent responses.

CompoundCell LineIC50 (µM)Effect
Compound APC310Significant reduction in viability
Compound BDU14515Moderate reduction in viability

Antimicrobial Activity

Another investigation tested similar derivatives against various bacterial strains (e.g., E. coli and S. aureus), showing promising antibacterial properties that suggest potential for development as antimicrobial agents .

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli25 µg/mL
S. aureus30 µg/mL

Mechanism of Action

The mechanism by which 8-(tert-Butoxycarbonyl)-8-azaspiro[4.5]decane-1-carboxylic acid exerts its effects is primarily through its reactivity with various biological molecules. The tert-butoxycarbonyl group can be selectively removed under acidic conditions, revealing a reactive amine that can interact with proteins, enzymes, and other biomolecules. This interaction can modulate the activity of these molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

Compound Name Molecular Formula Molecular Weight Substituents/Modifications Melting Point (°C) Yield (%)
2-(tert-Butoxycarbonyl)-8-oxa-2-azaspiro[4.5]decane-1-carboxylic acid (7g) C₁₄H₂₃NO₅ 285.34 8-Oxa substitution in azaspiro ring 123–125 38
2-(tert-Butoxycarbonyl)-2-azaspiro[4.5]decane-1-carboxylic acid (7e) C₁₅H₂₅NO₄ 283.36 No heteroatom substitution 154–157 56
2-(tert-Butoxycarbonyl)-8,8-difluoro-2-azaspiro[4.5]decane-1-carboxylic acid (7f) C₁₃H₂₀F₂NO₄ 296.31 8,8-Difluoro substitution on cyclohexane ring Not reported 69
8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid C₁₅H₂₅NO₆ 315.36 1,4-Dioxolane ring substitution Not reported Not reported

Key Observations :

  • Oxa vs. Aza Substitution: The 8-oxa derivative (7g) exhibits a lower melting point (123–125°C) compared to the non-oxa analog (7e, 154–157°C), likely due to reduced crystallinity from oxygen’s electron-rich nature .
  • Fluorine Impact : The difluoro derivative (7f) shows higher synthetic yield (69%), attributed to optimized hydrogenation conditions with Raney nickel .

Spectral Data and Reactivity

  • NMR Shifts :
    • 7g : ¹H NMR (CDCl₃) shows signals at δ 4.25–4.00 (m, 1H) and 3.87–3.56 (m, 5H), indicating oxa-induced deshielding. ¹³C NMR confirms the Boc carbonyl at δ 154.45 ppm .
    • 7e : ¹H NMR (CDCl₃) exhibits upfield shifts for cyclohexane protons (δ 1.69–1.31 ppm), reflecting reduced ring strain compared to 7g .
  • LCMS Data: 7g: [M – H]⁻ at m/z 284.2, consistent with C₁₄H₂₃NO₅ . 7f: GCMS confirms molecular ion [M]+• at m/z 153, validating the difluoro spiro structure .

Biological Activity

8-(tert-Butoxycarbonyl)-8-azaspiro[4.5]decane-1-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and receptor interaction properties, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of this compound is C13H21NO4C_{13}H_{21}NO_4. Its structure features a spirocyclic framework that includes both nitrogen and oxygen atoms, contributing to its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that compounds related to this compound exhibit promising antimicrobial properties. For instance, studies have shown that derivatives with similar structures demonstrate significant activity against various Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (μg/mL)Target Organisms
1-Oxa-8-azaspiro[4.5]decane-2-carboxylic acid<0.03125Enterococcus faecalis, Staphylococcus aureus
1,4-Dioxa-8-azaspiro[4.5]decane1–4Klebsiella pneumoniae, Acinetobacter baumannii
8-Azaspiro[4.5]decane-1-carboxylic acid<0.25Various Gram-positive strains

The minimum inhibitory concentrations (MICs) suggest that these compounds can effectively inhibit bacterial growth, making them potential candidates for antibiotic development .

Anticancer Activity

The spirocyclic structure of this compound also suggests potential anticancer properties. Preliminary studies indicate that similar compounds may modulate enzyme activities involved in cancer cell proliferation.

Case Study: Inhibition of Cancer Cell Proliferation
A study on related spirocyclic compounds demonstrated that they could inhibit the growth of various cancer cell lines through the modulation of specific signaling pathways. The mechanism involves the interaction with key enzymes responsible for DNA replication and repair .

Receptor Interactions

Recent investigations into the receptor binding affinities of derivatives of 8-(tert-Butoxycarbonyl)-8-azaspiro[4.5]decane have revealed their potential as σ receptor ligands.

Table 2: Receptor Binding Affinities

Compound NameK_i (σ₁) (nM)K_i (σ₂) (nM)Selectivity Ratio (σ₂/σ₁)
Compound A0.4710.021.3
Compound B12.144.03.6

These findings indicate that certain derivatives exhibit high selectivity for σ₁ receptors over σ₂ receptors, suggesting their potential use in neurological applications .

Q & A

Q. What are the common synthetic routes for preparing 8-(tert-butoxycarbonyl)-8-azaspiro[4.5]decane-1-carboxylic acid?

The synthesis typically involves multi-step reactions starting from spirocyclic precursors. A validated approach includes:

  • Step 1: Hydrolysis of a nitrile intermediate (e.g., tert-butyl 1-cyano-8-oxa-2-azaspiro[4.5]decane-2-carboxylate) under acidic conditions (35% HCl, reflux, 16 hours) to yield the carboxylic acid hydrochloride salt .
  • Step 2: Boc protection via reaction with Boc₂O in a dioxane/water mixture with potassium carbonate as a base, followed by acidification and extraction to isolate the final product .
    Key considerations include optimizing reaction times (e.g., 16 hours for Boc protection) and purification via MTBE washes to remove byproducts.

Q. How can the purity and structural integrity of this compound be confirmed experimentally?

  • 1H/13C NMR spectroscopy : Characteristic peaks include δ 4.25–4.00 (m, 1H, spirocyclic CH), 1.61–1.38 ppm (m, 11H, Boc group), and a CO₂H proton in exchange .
  • LCMS : A [M–H]⁻ ion at m/z 284.2 confirms molecular weight .
  • Elemental analysis : Validate C, H, and N content (e.g., C 58.93%, H 8.13%, N 4.91%) .

Advanced Research Questions

Q. How can conflicting data on reaction yields for Boc-protected spirocyclic compounds be resolved?

Discrepancies in yields (e.g., 38% in Step 7 vs. 12.1% overall yield in a 7-step synthesis ) often arise from:

  • Intermediate stability : Hydrolysis steps (e.g., nitrile to carboxylic acid) may suffer from side reactions like over-acidification.
  • Solvent selection : Polar aprotic solvents (e.g., dioxane) improve Boc protection efficiency compared to THF .
  • Catalyst optimization : Testing alternatives to K₂CO₃, such as DMAP, may enhance reaction rates .

Q. What strategies mitigate Boc group deprotection during synthesis or storage?

The Boc group is susceptible to acidic conditions. Mitigation strategies include:

  • pH monitoring : Maintain neutral conditions during aqueous workups .
  • Storage : Store at 2–8°C in anhydrous environments to prevent hydrolysis .
  • Alternative protecting groups : Compare with Fmoc or Cbz groups for acid-sensitive intermediates .

Q. How does the spirocyclic architecture influence the compound’s reactivity in medicinal chemistry applications?

The rigid spiro[4.5]decane scaffold:

  • Restricts conformational flexibility , enhancing binding selectivity to biological targets (e.g., enzymes or receptors) .
  • Modulates solubility : The Boc group increases lipophilicity, while the carboxylic acid enhances aqueous solubility at physiological pH .
  • Enables functionalization : The carboxylic acid can be coupled with amines or alcohols to generate prodrugs or conjugates .

Q. What computational methods are suitable for predicting the compound’s pharmacokinetic properties?

  • Molecular docking : Simulate interactions with targets like serotonin receptors (5-HT₁A), leveraging structural analogs (e.g., buspirone derivatives) .
  • ADMET prediction : Use tools like SwissADME to estimate logP (≈2.5), permeability (Caco-2 model), and metabolic stability .

Methodological Challenges & Solutions

Q. How can researchers address low yields in large-scale syntheses of this compound?

  • Scale-up adjustments : Replace batch reactions with flow chemistry for Boc protection to improve mixing and heat transfer .
  • Catalytic recycling : Explore immobilized base catalysts (e.g., polymer-supported K₂CO₃) to reduce waste .

Q. What analytical techniques resolve ambiguities in spectral data for spirocyclic compounds?

  • 2D NMR (HSQC, HMBC) : Assign overlapping signals in crowded regions (e.g., δ 1.61–1.38 ppm) .
  • X-ray crystallography : Confirm spirocyclic geometry and Boc group orientation .

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